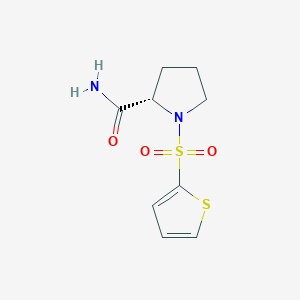

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

CAS No.: 1089663-51-3

Cat. No.: VC4819037

Molecular Formula: C9H12N2O3S2

Molecular Weight: 260.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1089663-51-3 |

|---|---|

| Molecular Formula | C9H12N2O3S2 |

| Molecular Weight | 260.33 |

| IUPAC Name | (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C9H12N2O3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H2,10,12)/t7-/m0/s1 |

| Standard InChI Key | CYXMKNKXCFITFO-ZETCQYMHSA-N |

| SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N |

Introduction

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a thiophene sulfonyl group. This compound belongs to the class of sulfonyl-containing pyrrolidines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis and Production

The synthesis of (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. In industrial settings, this synthesis may be scaled up using continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Biological Activities and Potential Applications

Research indicates that (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exhibits significant biological activities. It has been studied for its potential role as an inhibitor or modulator of various biological targets, such as enzymes or receptors. This compound may impact pathways related to disease processes like cancer or inflammation.

Potential Biological Activities Table

| Activity | Description |

|---|---|

| Anticancer Activity | Preliminary investigations suggest cytotoxic effects against various cancer cell lines |

| Anti-inflammatory Properties | Explored for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 |

| Glucokinase Activation | Derivatives could act as glucokinase activators, potentially beneficial in managing diabetes |

Mechanism of Action

The mechanism of action for (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific biological targets. It may act as an inhibitor or modulator, impacting cellular signaling pathways or inhibiting enzymatic activity involved in pathological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume